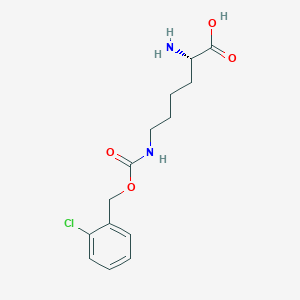

H-Lys(2-Cl-Z)-OH

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(2S)-2-amino-6-[(2-chlorophenyl)methoxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O4/c15-11-6-2-1-5-10(11)9-21-14(20)17-8-4-3-7-12(16)13(18)19/h1-2,5-6,12H,3-4,7-9,16H2,(H,17,20)(H,18,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCQVFPIEKSYHFI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCCC(C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC(=O)NCCCC[C@@H](C(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

A Technical Guide to Nε-(2-chlorobenzyloxycarbonyl)-L-lysine [H-Lys(2-Cl-Z)-OH]

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of Nε-(2-chlorobenzyloxycarbonyl)-L-lysine, commonly abbreviated as H-Lys(2-Cl-Z)-OH. As a critical building block in synthetic chemistry, particularly in the realm of peptide synthesis, a thorough understanding of its physicochemical properties, handling, and applications is paramount for its effective utilization in research and development.

Core Molecular Attributes

The foundational step in employing any chemical reagent is a precise understanding of its molecular formula and weight. These attributes are critical for stoichiometric calculations in reaction protocols and for analytical characterization of synthesized products. While direct commercial listings for the Nα-unprotected H-Lys(2-Cl-Z)-OH are less common than its Nα-protected counterparts, its core attributes can be precisely derived.

The structure consists of an L-lysine core where the epsilon-amino group (Nε) is protected by a 2-chlorobenzyloxycarbonyl (2-Cl-Z) group. The alpha-amino group (Nα) remains unprotected.

Derivation of Molecular Formula and Weight:

To determine the molecular formula and weight of H-Lys(2-Cl-Z)-OH, we can reference the well-documented Nα-Boc protected analogue, Boc-Lys(2-Cl-Z)-OH.

-

Boc protecting group (C₅H₉O₂) Molecular Weight: 101.12 g/mol

By subtracting the atoms of the Boc group (C₅H₈O₂) from the formula of Boc-Lys(2-Cl-Z)-OH (note: one hydrogen is added back to form the free amine), we can deduce the formula for H-Lys(2-Cl-Z)-OH.

-

Molecular Formula: C₁₄H₁₉ClN₂O₄

-

Molecular Weight: 314.77 g/mol

These calculated values are fundamental for all subsequent experimental designs and analytical interpretations.

Table 1: Physicochemical Properties of Lysine Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| H-Lys(2-Cl-Z)-OH | C₁₄H₁₉ClN₂O₄ | 314.77 (calculated) | N/A |

| Boc-Lys(2-Cl-Z)-OH | C₁₉H₂₇ClN₂O₆ | 414.88 | 54613-99-9[1][2] |

| Fmoc-Lys(2-Cl-Z)-OH | C₂₉H₂₉ClN₂O₆ | 537.0 | 133970-31-7[3] |

| H-Lys(Z)-OH | C₁₄H₂₀N₂O₄ | 280.32 | 1155-64-2 |

The Strategic Role of the 2-Cl-Z Protecting Group

In the intricate process of peptide synthesis, the selective protection of reactive functional groups is a cornerstone of success. The 2-Cl-Z group, a halogenated derivative of the classic benzyloxycarbonyl (Z) group, is employed for the protection of the ε-amino group of lysine. This strategic choice is dictated by the need for an orthogonal protecting group strategy, where different protecting groups can be removed under distinct chemical conditions, allowing for precise, site-specific modifications of a growing peptide chain.[4]

The 2-chloro substituent on the phenyl ring of the Z group modifies its lability. It enhances the acid stability of the protecting group relative to the parent Z group, making it compatible with the milder acidic conditions used for the removal of acid-labile Nα-protecting groups like Boc (tert-butoxycarbonyl).

Diagram 1: Structure of H-Lys(2-Cl-Z)-OH

Caption: Chemical structure of H-Lys(2-Cl-Z)-OH.

Application in Peptide Synthesis

The primary application of Lys(2-Cl-Z) derivatives is in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis.[5] It is particularly valuable in Boc-based SPPS protocols.

Diagram 2: Boc-SPPS Workflow with Lys(2-Cl-Z)

Caption: Boc-SPPS cycle incorporating a Lys(2-Cl-Z) residue.

In this workflow, the acid-resistant 2-Cl-Z group on the lysine side chain remains intact during the repetitive Nα-Boc deprotection steps, which typically utilize trifluoroacetic acid (TFA).[5] This ensures the integrity of the side chain and prevents undesired branching.

Experimental Protocols: Deprotection of the 2-Cl-Z Group

The removal of the 2-Cl-Z group is a critical final step in the synthesis of a lysine-containing peptide. The conditions for its removal must be effective without degrading the final peptide product.

Protocol 1: Strong Acid Cleavage (Standard for Boc-SPPS)

This method is typically performed concurrently with the cleavage of the peptide from the solid support resin in Boc-based synthesis.

Materials:

-

Peptide-resin conjugate

-

Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)

-

Scavengers (e.g., anisole, p-cresol)

-

Anhydrous ether or other suitable precipitation solvent

-

HF cleavage apparatus

Procedure:

-

Preparation: Dry the peptide-resin thoroughly under high vacuum.

-

Scavenger Addition: Add appropriate scavengers to the reaction vessel to trap reactive carbocations generated during cleavage.

-

HF Cleavage: Cool the reaction vessel to -78 °C (dry ice/acetone bath) and condense a measured amount of anhydrous HF into the vessel.

-

Reaction: Allow the reaction to stir at 0 °C for 1-2 hours. The 2-Cl-Z group is cleaved under these strong acid conditions.[5]

-

HF Removal: Evaporate the HF under a stream of nitrogen.

-

Peptide Precipitation: Wash the resin with cold anhydrous ether to precipitate the crude peptide.

-

Extraction and Purification: Extract the peptide from the resin using a suitable solvent (e.g., aqueous acetic acid) and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Causality: The strong acid protonates the carbonyl oxygen of the carbamate, weakening the C-O bond and leading to the formation of a stable 2-chlorobenzyl cation, which is subsequently trapped by scavengers.

Protocol 2: Catalytic Hydrogenolysis

This method offers a milder alternative to strong acid cleavage, particularly useful in solution-phase synthesis or for peptides sensitive to strong acids.

Materials:

-

2-Cl-Z protected peptide

-

Palladium on carbon catalyst (Pd/C, 5-10%)

-

Solvent: Methanol (MeOH), Dimethylformamide (DMF), or 10% aqueous formic acid in MeOH[5]

-

Hydrogen source (H₂ gas balloon or generator)

Procedure:

-

Dissolution: Dissolve the 2-Cl-Z protected peptide in the chosen solvent.

-

Catalyst Addition: Add the Pd/C catalyst to the solution (typically 10-100% by weight relative to the peptide).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., via a balloon).

-

Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

-

Solvent Removal: Evaporate the solvent under reduced pressure to yield the deprotected peptide.

Causality: The palladium catalyst facilitates the reductive cleavage of the benzylic C-O bond by molecular hydrogen, releasing the free amine, toluene, and carbon dioxide. The 2-chloro substituent can slightly slow the rate of hydrogenolysis compared to the unsubstituted Z group.

Conclusion

Nε-(2-chlorobenzyloxycarbonyl)-L-lysine is a strategically important derivative for the synthesis of complex peptides. Its defining feature, the 2-Cl-Z protecting group, offers enhanced acid stability compared to the standard Z group, making it highly compatible with Boc-based synthetic strategies. A comprehensive understanding of its molecular characteristics, the rationale for its use, and the specific protocols for its removal are essential for any researcher aiming to leverage this versatile building block in drug discovery and development. The self-validating nature of the described protocols, coupled with rigorous in-process monitoring, ensures the successful synthesis and deprotection of target peptides.

References

-

Fmoc-Lys(2-Cl-Z)-OH . AAPPTec. [Link]

- PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES.

-

Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block . National Institutes of Health. [Link]

-

Removal of 2-Cl-Z . Aapptec Peptides. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. Boc-Lys(2-Cl-Z)-OH | 54613-99-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 3. peptide.com [peptide.com]

- 4. WO2008014811A1 - PROCESS FOR THE PREPARATION OF ε-ALKOXYCARBONYLLYSINES AND THEIR ANALOGUES - Google Patents [patents.google.com]

- 5. peptide.com [peptide.com]

Application Notes and Protocols for Boc-Lys(2-Cl-Z)-OH Coupling in Solid-Phase Peptide Synthesis (SPPS)

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-Lys(2-Cl-Z)-OH in Peptide Synthesis

The synthesis of complex peptides and proteins for therapeutic and research applications demands a meticulous selection of building blocks and synthetic strategies. Among the repertoire of protected amino acids, Nα-tert-butyloxycarbonyl-Nε-(2-chlorobenzyloxycarbonyl)-L-lysine, commonly abbreviated as Boc-Lys(2-Cl-Z)-OH, stands out as a cornerstone in Boc-based Solid-Phase Peptide Synthesis (SPPS). Its utility stems from the robust protection of the lysine side chain, which is crucial for preventing unwanted reactions and ensuring the fidelity of the final peptide product.

The lysine residue, with its primary amine on the side chain, is a frequent site for post-translational modifications, conjugation of payloads in antibody-drug conjugates, or the introduction of labels for diagnostic purposes.[1] The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group provides sturdy protection for this ε-amino group, stable to the moderately acidic conditions required for the repetitive cleavage of the Nα-Boc group (typically 50% trifluoroacetic acid in dichloromethane).[2][3] This quasi-orthogonal protection scheme is fundamental to the Boc/Bzl strategy in SPPS.[2][3][4] The 2-Cl-Z group is reliably removed during the final cleavage of the peptide from the resin using strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2][5]

This application note provides a detailed guide to the effective coupling of Boc-Lys(2-Cl-Z)-OH in SPPS. It delves into the mechanistic underpinnings of various coupling methodologies, offers field-proven protocols, and presents troubleshooting strategies to empower researchers in achieving high-yield, high-purity peptide synthesis.

Mechanistic Overview of Common Coupling Strategies

The formation of a peptide bond is a condensation reaction that requires the activation of the carboxylic acid group of the incoming amino acid to facilitate nucleophilic attack by the free N-terminal amine of the growing peptide chain attached to the solid support.[6] The choice of coupling reagent is critical and can significantly impact coupling efficiency, reaction time, and the extent of side reactions, most notably racemization.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are classic activators in peptide synthesis.[7] The reaction proceeds through the formation of a highly reactive O-acylisourea intermediate. However, this intermediate is prone to racemization and can undergo an intramolecular rearrangement to form a stable N-acylurea, terminating the coupling reaction.[8]

To mitigate these side reactions, an additive like 1-hydroxybenzotriazole (HOBt) is almost universally employed. HOBt intercepts the O-acylisourea to form a less reactive but more stable HOBt-active ester, which then aminolyzes to form the peptide bond with minimal racemization.[7][9] DIC is generally preferred in SPPS over DCC because the resulting diisopropylurea byproduct is more soluble in common solvents like dichloromethane (DCM) and N,N-dimethylformamide (DMF), facilitating its removal during washing steps.[7][8]

Caption: Carbodiimide/HOBt Coupling Workflow.

Uronium/Aminium Salt-Based Coupling

Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) have become the gold standard for many SPPS applications due to their high efficiency and low propensity for racemization.[8][10] These reagents react with the carboxylate of the Boc-amino acid in the presence of a non-nucleophilic base, typically diisopropylethylamine (DIEA), to form an active ester in situ.[11] This active ester then rapidly reacts with the resin-bound amine.

HATU is generally considered more reactive than HBTU and is particularly effective for coupling sterically hindered amino acids or in sequences prone to aggregation.[8] The use of in situ neutralization protocols, where the neutralization of the N-terminal amine salt and the coupling reaction occur concurrently, can save time and potentially improve yields by minimizing aggregation of the neutralized peptide-resin.[3]

Caption: HBTU-Mediated Coupling Workflow.

Comparative Overview of Coupling Reagents

| Reagent/System | Relative Cost | Coupling Speed | Racemization Risk | Key Considerations |

| DIC/HOBt | Low | Moderate | Low to Moderate | Byproduct (DIU) is soluble. A reliable and cost-effective choice.[7][8] |

| HBTU/DIEA | Moderate | Fast | Very Low | Highly efficient and widely used. Byproducts are water-soluble.[8][10] |

| HATU/DIEA | High | Very Fast | Very Low | Excellent for difficult couplings and sterically hindered residues.[8] |

| PyBOP/DIEA | Moderate | Fast | Very Low | Similar in efficacy to HBTU. |

Experimental Protocols

The following protocols are designed for manual SPPS but can be adapted for automated synthesizers. All steps should be performed in a well-ventilated fume hood.

Materials and Reagents

-

Boc-Lys(2-Cl-Z)-OH

-

SPPS-grade resin (e.g., Merrifield, PAM, or MBHA resin)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

1-Hydroxybenzotriazole (HOBt)

-

HBTU

-

Kaiser Test Kit (Ninhydrin)

-

Isopropyl alcohol (IPA)

Protocol 1: Standard DIC/HOBt Coupling

This protocol is a robust and economical method suitable for most coupling steps.

-

Resin Swelling: Swell the resin in DCM for 30 minutes, followed by DMF for 30 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with 50% TFA in DCM for 2 minutes (pre-wash).

-

Drain and treat with fresh 50% TFA in DCM for 20-30 minutes.[12]

-

Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove residual TFA and byproducts.

-

-

Neutralization:

-

Treat the resin with 5% DIEA in DMF for 2 minutes (2x).

-

Wash the resin with DMF (3x).

-

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-Lys(2-Cl-Z)-OH (3 equivalents relative to resin substitution) and HOBt (3 equivalents) in a minimal amount of DMF.

-

Add DIC (3 equivalents) to the solution and allow to pre-activate for 5-10 minutes. Note: Do not pre-activate for extended periods to minimize side reactions.

-

Add the activated amino acid solution to the neutralized resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

-

Monitoring and Washing:

-

Perform a Kaiser test on a few resin beads to check for reaction completion.[13] A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling.

-

If the Kaiser test is positive (blue/purple beads), a recoupling step may be necessary.[13][14]

-

Once the reaction is complete, drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection cycle.

-

Protocol 2: High-Efficiency HBTU Coupling with In Situ Neutralization

This protocol is recommended for potentially difficult couplings or to accelerate the synthesis cycle.

-

Resin Swelling and Boc Deprotection: Follow steps 1 and 2 from Protocol 1. After the final deprotection wash, ensure the resin is washed thoroughly with DMF.

-

In Situ Neutralization and Coupling:

-

In a separate vessel, dissolve Boc-Lys(2-Cl-Z)-OH (3 equivalents) and HBTU (2.95 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution and mix for 1-2 minutes.

-

Immediately add this mixture to the peptide-resin TFA salt from the deprotection step.

-

Agitate the reaction mixture for 30-60 minutes.

-

-

Monitoring and Washing:

-

Perform a Kaiser test as described in Protocol 1. Given the high efficiency of HBTU, a single coupling is often sufficient.

-

If the test is positive, a second coupling can be performed.

-

Wash the resin with DMF (3x) and DCM (3x).

-

Troubleshooting and Field-Proven Insights

Issue: Positive Kaiser Test After Coupling

-

Causality: Incomplete reaction due to steric hindrance from the growing peptide chain, peptide aggregation on the resin, or insufficient reaction time.[13][14]

-

Solution 1 (Double Coupling): The most direct approach is to repeat the coupling step with a fresh solution of activated Boc-Lys(2-Cl-Z)-OH.[13][14]

-

Solution 2 (Change Reagent): If using DIC/HOBt, switching to a more potent activator like HATU for the recoupling can overcome steric hindrance.[13]

-

Solution 3 (Capping): If recoupling is unsuccessful, the unreacted amines can be permanently blocked (capped) by acetylation with acetic anhydride. This prevents the formation of deletion sequences, which simplifies final purification.

Issue: Peptide Aggregation

-

Causality: Certain peptide sequences are prone to forming secondary structures (e.g., β-sheets) on the resin, which hinders reagent access and leads to poor coupling efficiency.[15]

-

Mitigation 1 (Solvent Choice): Using N-methyl-2-pyrrolidone (NMP) as a solvent, or a mixture of DMF/DCM, can help disrupt aggregation.

-

Mitigation 2 (In Situ Neutralization): As described in Protocol 2, minimizing the time the peptide-resin exists in its free amine form can reduce aggregation.[3]

-

Mitigation 3 (Elevated Temperature): Performing the coupling at a slightly elevated temperature (e.g., 30-40°C) can improve reaction kinetics and disrupt aggregates, though this should be done cautiously to avoid increased side reactions.[16]

Final Cleavage and Deprotection

After the full peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and simultaneously removing the side-chain protecting groups, including the 2-Cl-Z group from lysine.

-

Standard Method (HF Cleavage): The most common method in Boc-SPPS is treatment with anhydrous hydrogen fluoride (HF) at 0°C for 1-2 hours.[12] A scavenger cocktail, typically containing anisole, is essential to trap the reactive carbocations generated during cleavage and prevent side reactions.[12][17] The 2-Cl-Z group is labile to these conditions.[1][5]

-

Alternative Methods: Other strong acids like TFMSA or TMSOTf can also be used for cleavage.[1][17] For peptides that are sensitive to strong acids, the 2-Cl-Z group can also be removed by catalytic hydrogenolysis, although this is less common in standard SPPS workflows.[1][5]

Conclusion

The successful incorporation of Boc-Lys(2-Cl-Z)-OH is a critical step in the synthesis of many complex peptides. A thorough understanding of the mechanisms behind different coupling strategies allows the researcher to make informed decisions tailored to the specific peptide sequence. While standard DIC/HOBt protocols are reliable and cost-effective, high-efficiency uronium salt reagents like HBTU and HATU provide the speed and power necessary to overcome challenging couplings. By employing robust protocols, diligent monitoring with tools like the Kaiser test, and strategic troubleshooting, researchers can effectively utilize Boc-Lys(2-Cl-Z)-OH to achieve high-quality peptide products for their downstream applications.

References

- Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z.

- Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

- Aapptec Peptides. (n.d.). SYNTHESIS NOTES.

-

Aapptec Peptides. (n.d.). Boc-Lys(2-Cl-Z)-OH [54613-99-9]. Retrieved from [Link]

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

- Sletten, E. T., Nuño, M., Guthrie, D., & Seeberger, P. H. (2019). Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor.

- Barlos, K., Gatos, D., Kallitsis, J., Papaphotiou, G., Sotiriou, P., Wenqing, Y., & Schäfer, W. (1989). A new reagent for the cleavage of fully protected peptides synthesized on 2-chlorotrityl resin. Tetrahedron Letters, 30(30), 3943-3946.

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

- van der Veken, P., et al. (2024). A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis. Reaction Chemistry & Engineering.

- Amblard, F., et al. (2018). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 3(12), 16845-16850.

-

Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

- Yan, B. (2002). Analytical Techniques for Small Molecule Solid Phase Synthesis. Current Medicinal Chemistry, 9(23), 2113-2129.

- Thompson, R. E., et al. (2014). A Boc SPPS-compatible linker for the synthesis of peptide o-aminoanilides. Organic & Biomolecular Chemistry, 12(3), 441-444.

- Rebek, J., & Feitler, D. (1974). Mechanism of the carbodiimide reaction. II. Peptide synthesis on the solid phase. Journal of the American Chemical Society, 96(5), 1606-1607.

-

Gyros Protein Technologies. (2020, November 4). Peptide Purity & Yield Optimizing in SPPS. PurePep Blog. Retrieved from [Link]

-

National Institutes of Health. (2024, January 5). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of peptide bond formation through carbodiimide. Retrieved from [Link]

-

The Role of HOBt and HBTU in Peptide Coupling Reactions. (n.d.). Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. peptide.com [peptide.com]

- 3. peptide.com [peptide.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. peptide.com [peptide.com]

- 6. people.uniurb.it [people.uniurb.it]

- 7. peptide.com [peptide.com]

- 8. bachem.com [bachem.com]

- 9. researchgate.net [researchgate.net]

- 10. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 12. chempep.com [chempep.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A robust data analytical method to investigate sequence dependence in flow-based peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. gyrosproteintechnologies.com [gyrosproteintechnologies.com]

- 17. documents.thermofisher.com [documents.thermofisher.com]

HBr/TFA for removal of 2-Cl-Z protecting group

An Application Note from the Office of the Senior Application Scientist

Topic: Strategic Deprotection of the 2-Chlorobenzyloxycarbonyl (2-Cl-Z) Group using HBr in Trifluoroacetic Acid

Abstract

The 2-chlorobenzyloxycarbonyl (2-Cl-Z) group is a crucial amine protecting group in modern organic synthesis, particularly in the construction of complex peptides and pharmaceuticals. Its enhanced stability to moderate acids, compared to the standard benzyloxycarbonyl (Cbz or Z) group, allows for greater strategic flexibility in multi-step syntheses.[1] However, its robust nature necessitates strong acidic conditions for efficient removal. This application note provides a comprehensive guide to the cleavage of the 2-Cl-Z group using hydrogen bromide (HBr) in trifluoroacetic acid (TFA). We will explore the underlying chemical mechanism, detail field-proven protocols, and discuss critical process parameters, including the essential role of scavengers in preserving product integrity.

The 2-Cl-Z Group: A Profile in Enhanced Stability

In the landscape of amine-protecting groups, the carbamate family, including Boc, Fmoc, and Cbz, is foundational.[2] The Cbz group, introduced via benzyl chloroformate, is traditionally removed by catalytic hydrogenolysis.[2][3] The 2-Cl-Z group is a strategic modification, where a chlorine atom is placed on the ortho position of the benzyl ring. This electron-withdrawing substituent destabilizes the formation of the benzylic carbocation intermediate required for acid-mediated cleavage, thereby rendering the 2-Cl-Z group significantly more resistant to acidolysis than its unsubstituted counterpart.

This enhanced stability is not merely an academic curiosity; it is a cornerstone of "orthogonal" protection strategies in complex syntheses.[4][5] For instance, a researcher can selectively remove a highly acid-labile group like tert-butyloxycarbonyl (Boc) with moderate TFA concentrations while leaving the 2-Cl-Z group intact.[2] The subsequent removal of the 2-Cl-Z group requires more forcing conditions, such as the strong acid cocktail of HBr/TFA, anhydrous HF, or TFMSA.[1] This tiered lability is essential for the regioselective modification of molecules with multiple functional groups.

Mechanism of Deprotection: A Strong Acid-Driven Sₙ1 Pathway

The removal of the 2-Cl-Z group by HBr/TFA proceeds through an acid-catalyzed Sₙ1-type mechanism. Trifluoroacetic acid (TFA) serves as an excellent solvent and a strong acid, but the addition of the even stronger acid, HBr, is typically required to achieve a practical reaction rate.

The key steps are as follows:

-

Protonation: The carbamate carbonyl oxygen is protonated by the strong acid (H⁺ from HBr/TFA). This activation step makes the carbonyl carbon more electrophilic.

-

C-O Bond Cleavage: The lone pair on the protected nitrogen atom assists in the cleavage of the carbon-oxygen bond, releasing the stable 2-chlorobenzyl carbocation. This is the rate-determining step.

-

Carbamic Acid Formation: The immediate product is a protonated amine and an unstable carbamic acid derivative.

-

Decarboxylation: The carbamic acid rapidly fragments, releasing carbon dioxide and the desired free amine (typically as its HBr or TFA salt).

The generated 2-chlorobenzyl carbocation is a highly reactive electrophile that must be managed to prevent side reactions.

Mitigating Side Reactions: The Critical Role of Scavengers

As illustrated in Figure 1, the deprotection generates a reactive 2-chlorobenzyl carbocation. In the context of peptide or complex molecule synthesis, nucleophilic side chains of certain amino acids are highly susceptible to alkylation by this carbocation.[6] Tryptophan, methionine, tyrosine, and cysteine residues are particularly at risk, leading to undesired, often inseparable byproducts.[6]

To prevent these side reactions, the cleavage cocktail must include "scavengers"—nucleophilic species that are more reactive towards the carbocation than the substrate's side chains. The choice of scavenger depends on the specific nucleophilic residues present in the molecule.

| Scavenger | Target Residue(s) | Typical Concentration (v/v) | Notes |

| Water (H₂O) | General | 2.5 - 5.0% | Helps hydrolyze carbocations. Essential for most cleavage cocktails.[7] |

| Triisopropylsilane (TIS) | Trp, general C⁺ trap | 1.0 - 2.5% | Reduces the benzyl cation to a neutral species (2-chlorotoluene). Very effective for preventing Trp alkylation. |

| Anisole | Tyr, Trp | 5.0% | A classic scavenger that gets alkylated by the carbocation. Can lead to side products with Glu(OBzl).[1] |

| Thioanisole | General, helps cleave Arg(Mts) | 5.0% | Effective but has a strong odor. Can alkylate the indole nitrogen of tryptophan.[1] |

| 1,2-Ethanedithiol (EDT) | Cys, Met | 2.5% | A soft nucleophile, excellent for protecting sulfur-containing residues. Strong, unpleasant odor.[8] |

Expert Insight: For most applications involving peptides, a universal, low-odor cleavage cocktail such as TFA/TIS/H₂O (95:2.5:2.5) is a highly effective starting point.[7] If methionine is present, the addition of a small amount of dimethyl sulfide (DMS) can be beneficial.

Field-Validated Protocol for 2-Cl-Z Cleavage

This protocol outlines a general procedure for the deprotection of a 2-Cl-Z protected substrate. Researchers must adapt reagent volumes based on the scale of the reaction and the specific properties of their substrate.

Safety Precautions

-

Corrosive Reagents: Trifluoroacetic acid (TFA) and Hydrogen Bromide (HBr) are extremely corrosive and toxic. Always handle these reagents inside a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate PPE at all times, including chemical-resistant gloves (butyl rubber or neoprene are recommended), a lab coat, and chemical splash goggles.

-

Quenching: The reaction workup involves adding the acidic mixture to cold ether, which is a highly exothermic process that can cause splashing. Perform this step slowly and carefully.

Reagents and Materials

-

2-Cl-Z protected substrate

-

Trifluoroacetic acid (TFA), reagent grade

-

33% HBr in acetic acid (or anhydrous HBr gas)

-

Scavengers (e.g., Triisopropylsilane, deionized water)

-

Anhydrous diethyl ether (or methyl t-butyl ether), chilled to 0 °C

-

Reaction vessel (e.g., round-bottom flask with a stir bar)

-

Nitrogen or Argon line for inert atmosphere

Step-by-Step Methodology

-

Preparation: Place the 2-Cl-Z protected substrate (1.0 eq) in a clean, dry reaction vessel under an inert atmosphere.

-

Solvent & Scavenger Addition: Add trifluoroacetic acid to dissolve the substrate (approx. 10-20 mL per gram of substrate). Add the chosen scavengers (e.g., 2.5% v/v water and 2.5% v/v TIS). Stir the mixture until a homogeneous solution is formed.

-

Cooling: Cool the reaction vessel to 0 °C using an ice-water bath. This helps to control the reaction rate and minimize degradation.

-

HBr Addition: Slowly add 33% HBr in acetic acid (typically 2-4 eq relative to the substrate) to the stirred solution. If using HBr gas, bubble it through the solution for a defined period.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the progress of the deprotection by a suitable analytical method (e.g., TLC, LC-MS, or HPLC). The reaction time can vary from 30 minutes to several hours, as the 2-Cl-Z group is significantly more stable than Cbz or Boc.[1]

-

Product Precipitation: Once the reaction is complete, slowly add the reaction mixture dropwise into a larger flask containing vigorously stirred, cold (0 °C) diethyl ether (at least a 10-fold volume excess). The deprotected product, as its salt, should precipitate as a solid.

-

Isolation: Isolate the precipitated solid by vacuum filtration or centrifugation.

-

Washing and Drying: Wash the solid product sequentially with several portions of cold diethyl ether to remove residual TFA, scavengers, and the cleaved 2-chlorobenzyl moiety. Dry the isolated solid under high vacuum.

Troubleshooting and Process Optimization

-

Incomplete Deprotection: If monitoring shows significant starting material remains, consider extending the reaction time. A slight increase in temperature (e.g., allowing the reaction to warm to room temperature) can also increase the rate, but should be done cautiously. Cleavage of Lys(2-Cl-Z) can be particularly slow at low temperatures.[1]

-

Formation of Byproducts: The presence of unexpected side products often points to insufficient or inappropriate scavenging. Re-evaluate the scavenger cocktail based on the amino acid composition of your substrate.

-

Product Solubility in Ether: If the product does not precipitate well or forms an oil, try using a different precipitation solvent like methyl t-butyl ether (MTBE) or hexane. Alternatively, the TFA can be removed under reduced pressure (if the product is not volatile) before trituration with ether.

-

Compatibility with Other Protecting Groups: Be aware that the harsh HBr/TFA conditions will cleave most other acid-labile protecting groups, including Boc, Trt, and t-Butyl esters/ethers. This method is not orthogonal with these groups and is typically used in the final deprotection step.

Conclusion

The HBr/TFA-mediated cleavage of the 2-Cl-Z protecting group is a robust and effective method for the deprotection of amines in the final stages of a synthetic campaign. The enhanced stability of the 2-Cl-Z group provides critical orthogonality with more labile groups like Boc. Success hinges on a clear understanding of the Sₙ1 mechanism, the judicious use of scavengers to intercept reactive carbocation intermediates, and careful execution of the experimental protocol. By following the guidelines presented in this note, researchers can confidently and efficiently liberate their target molecules, paving the way for further development and discovery.

References

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

Hartwig, J. et al. (2010). SUPPORTING INFORMATION. The Royal Society of Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

-

Baran, P. (n.d.). Protecting Groups. Retrieved from [Link]

- Kaiser, E. T. et al. (1990). Deprotection of protected peptides. Google Patents.

-

The Organic Chemistry Tutor. (2021, September 30). Adding Cbz Protecting Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

-

Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved from [Link]

-

Moroder, L. (n.d.). 2 Protection of Functional Groups. Retrieved from [Link]

- L'hermite, E. et al. (2015). Cleavage of synthetic peptides. Google Patents.

Sources

- 1. Boc Resin Cleavage Protocol [sigmaaldrich.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]

- 4. biosynth.com [biosynth.com]

- 5. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 6. EP0403600A4 - Deprotection of protected peptides - Google Patents [patents.google.com]

- 7. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 8. peptide.com [peptide.com]

Optimizing HF cleavage conditions for Lys(2-Cl-Z) peptides

<Technical Support Center: Optimizing HF Cleavage for Lys(2-Cl-Z) Peptides

Introduction

Welcome to the technical support center for optimizing hydrogen fluoride (HF) cleavage of peptides containing Lys(2-Cl-Z). The 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group is a valuable tool in Boc solid-phase peptide synthesis (SPPS) due to its enhanced acid stability compared to the standard Z group. However, this stability necessitates harsher cleavage conditions, specifically the use of strong acids like anhydrous HF. This guide provides in-depth troubleshooting advice, optimized protocols, and a mechanistic overview to help you navigate the complexities of cleaving Lys(2-Cl-Z) containing peptides, ensuring high yield and purity of your final product.

Core Concepts: The "Why" Behind the Protocol

Anhydrous HF is a highly effective but aggressive reagent for peptide cleavage[1]. It operates via an SN1 mechanism, protonating and cleaving the protecting groups to generate carbocations. These carbocations are potent alkylating agents and can cause a variety of side reactions with nucleophilic amino acid side chains like Cys, Met, Trp, and Tyr if not properly managed[1]. The Lys(2-Cl-Z) group, along with others like Arg(Tos), is particularly resistant to cleavage, often requiring longer reaction times or slightly elevated temperatures compared to more labile groups[1][2].

The key to a successful HF cleavage is twofold:

-

Ensuring Complete Deprotection: Achieving full removal of all protecting groups, including the stubborn Lys(2-Cl-Z) and Arg(Tos).

-

Minimizing Side Reactions: Effectively "scavenging" the harmful carbocations generated during the process.

This guide will focus on balancing these two critical aspects.

Troubleshooting Guide & FAQs

This section is designed to address the most common issues encountered during the HF cleavage of Lys(2-Cl-Z) peptides.

Question 1: My cleavage is incomplete. HPLC/MS analysis shows peptide variants with Lys(2-Cl-Z) still attached. What should I do?

Answer: Incomplete cleavage of Lys(2-Cl-Z) is a frequent issue due to its stability. Here’s a systematic approach to troubleshoot:

-

A. Verify Reaction Time and Temperature:

-

Insight: The removal rate of Lys(2-Cl-Z) is significantly slower at temperatures below 0°C[2]. While lower temperatures are often used to minimize side reactions like aspartimide formation, they can hinder the removal of resistant protecting groups[1].

-

Recommendation: For peptides containing Lys(2-Cl-Z) and/or Arg(Tos), a standard cleavage time is 60-90 minutes at 0°C. Some protocols suggest that peptides with a high number of these residues may require up to 2 hours[1]. Ensure your reaction is running at a consistent 0°C to 5°C. Temperatures below -5°C can be impractical for these groups[2].

-

-

B. Check HF Volume and Stirring:

-

Insight: Proper mixing of the resin, scavengers, and liquid HF is crucial for an efficient reaction. Inadequate stirring can lead to localized areas of incomplete cleavage.

-

Recommendation: Use a sufficient volume of HF, typically 9-10 mL per gram of peptide-resin[2]. Ensure the magnetic stir bar is freely rotating throughout the reaction. If the stir bar gets stuck in the frozen scavenger/resin mixture before HF addition, it may not start stirring once the reaction begins[2].

-

-

C. Re-cleavage as a Last Resort:

-

Insight: If a small-scale test cleavage shows incomplete deprotection, you can subject the remaining peptide-resin to a second cleavage.

-

Recommendation: After the initial workup, if the peptide is deemed salvageable, the dried resin can be returned to the HF apparatus for a second cleavage, perhaps with a slightly extended reaction time (e.g., an additional 30 minutes).

-

Question 2: My final product is showing significant side-product formation, especially with Trp, Met, or Tyr residues. How can I improve purity?

Answer: Side-product formation is almost always due to carbocation-mediated alkylation. The solution lies in optimizing your scavenger cocktail.

-

A. The Role of Scavengers:

-

Insight: Scavengers are nucleophilic compounds added to the cleavage mixture to trap carbocations before they can react with the peptide[3][4]. Anisole is a classic scavenger that is highly effective at quenching benzyl and t-butyl cations.

-

Recommendation: A standard "go-to" scavenger for most peptides is anisole, used at about 10% (v/v) of the total HF volume (e.g., 1 mL of anisole for 9 mL of HF)[1][2].

-

-

B. Customizing Your Scavenger Cocktail:

-

Insight: Different amino acids require different protective measures. A one-size-fits-all approach is often suboptimal.

-

Recommendation: Use the table below to tailor your scavenger mix based on the "problem" residues in your sequence.

-

| Problem Residue(s) | Recommended Scavenger(s) | Typical Ratio (per g of resin) | Rationale |

| Standard Peptides (No Trp, Met, Cys) | p-Cresol or Anisole | 1.0 mL | General purpose carbocation scavenger.[1] |

| Met | Dimethyl Sulfide (DMS) | 0.4 mL (in addition to anisole) | Competes with Met for alkylating species.[1] |

| Trp(For) | p-Thiocresol, 1,2-ethanedithiol (EDT) | 0.25 mL p-thiocresol + 0.75 mL p-cresol[1] | Thiol-based scavengers are more effective for protecting the indole ring and can also aid in deformylation.[1] |

| Cys(Meb) | p-Cresol + p-Thiocresol | 1 part p-cresol to 1 part p-thiocresol | A robust combination for protecting the cysteine thiol.[1] |

| Arg(Tos) & Lys(2-Cl-Z) | Anisole or p-Cresol | 1.0 mL | While not directly protecting Arg/Lys, ensures other residues are safe during the longer cleavage times required.[1] |

Question 3: Should I use a "Low-High" HF cleavage procedure?

Answer: The "Low-High" HF procedure is a more advanced technique designed to minimize alkylation side reactions, especially for sensitive peptides.

-

Insight: This two-step method first uses a low concentration of HF in a solvent like dimethyl sulfide (DMS). This condition favors a milder SN2 deprotection mechanism for more labile groups, which generates fewer carbocations[1]. A subsequent "High HF" step (standard conditions) is then used to remove resistant groups like Arg(Tos) and Lys(2-Cl-Z)[1][5].

-

Recommendation: Consider a Low-High HF cleavage if your peptide is rich in sensitive residues (Trp, Met, Cys, Tyr) and you are still observing side products with a standard single-step cleavage. This method is particularly effective at reducing Met(O) and cleaving Trp(For)[1].

Visualizing the Workflow

Standard HF Cleavage Workflow

The following diagram outlines the critical steps from pre-cleavage preparation to post-cleavage workup.

Caption: Standard HF Cleavage and Workup Workflow.

Troubleshooting Decision Tree

Use this flowchart to diagnose and resolve common cleavage issues.

Caption: Decision tree for troubleshooting HF cleavage.

Optimized Protocol: Standard HF Cleavage for Lys(2-Cl-Z) Peptides

Safety First: Anhydrous HF is extremely toxic and corrosive. This procedure must be performed in a dedicated, HF-resistant apparatus within a properly functioning fume hood equipped with a scrubber. Always wear appropriate personal protective equipment (PPE), including a face shield, heavy neoprene or butyl rubber gloves, and a lab coat. Keep calcium gluconate gel readily accessible as an antidote for HF exposure[1].

Pre-Cleavage Preparation:

-

Boc Deprotection: If the N-terminal amino acid is Boc-protected, remove it by treating the peptide-resin with 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30 minutes. Wash thoroughly with DCM and dry the resin under a stream of nitrogen[1].

-

Apparatus Setup: Assemble and leak-check the HF cleavage apparatus according to the manufacturer's instructions.

Cleavage Procedure (0.2 mmol scale):

-

Loading: Place the dried peptide-resin (~0.2 mmol) and a Teflon-coated stir bar into the Kel-F reaction vessel[5].

-

Add Scavengers: Add 1.0 mL of anisole (or the appropriate scavenger cocktail from the table above) to the vessel[5].

-

Cooling: Securely cap the reaction vessel and cool it in a dry ice/acetone or methanol bath (-78°C) for at least 5 minutes[5].

-

HF Distillation: Carefully distill approximately 9-10 mL of anhydrous HF into the cooled reaction vessel.

-

Reaction: Transfer the reaction vessel to an ice-water bath to bring the temperature to 0°C. Once the scavengers have melted, begin stirring. Maintain the temperature between 0°C and 5°C and continue stirring for 60-90 minutes. For peptides with multiple Arg(Tos) or Lys(2-Cl-Z) residues, extending this time to 120 minutes may be necessary.

-

HF Removal: After the reaction is complete, remove the HF by evaporation under a vacuum. This must be done slowly to prevent the resin from "bumping" into the vacuum line[2]. Continue evaporation at 0°C until the resin appears dry (typically 60-90 minutes)[1].

Post-Cleavage Workup:

-

Venting: Once the HF is removed, slowly and carefully vent the apparatus to atmospheric pressure.

-

Precipitation: Uncap the vessel and add ~30 mL of cold diethyl ether to the resin. Stir for 1-2 minutes to precipitate the peptide and dissolve the organic scavengers[1][2].

-

Filtration & Washing: Transfer the slurry to a fritted glass funnel and collect the peptide/resin solid by vacuum filtration. Wash the solid two more times with ~30 mL of cold diethyl ether to remove all residual scavengers[1].

-

Extraction: Transfer the washed solid to a clean flask. Extract the peptide from the resin by adding an appropriate solvent (e.g., 10-20% aqueous acetic acid) and stirring. Filter to remove the resin beads[1].

-

Lyophilization: Freeze the aqueous peptide solution and lyophilize to obtain the crude peptide powder. Analyze the crude product by analytical HPLC and mass spectrometry to confirm cleavage completion and assess purity.

References

-

Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. In Methods in Molecular Biology, Vol. 35: Peptide Synthesis Protocols. Humana Press. [Link]

-

Hart, M., P. B. F. et al. (2019). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Nature Protocols. [Link]

-

Khadse, S. C. et al. (2019). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. [Link]

Sources

Technical Support Center: Purifying Crude Peptides with Lys(2-Cl-Z) by HPLC

Welcome to the technical support center for the purification of crude peptides containing a 2-chlorobenzyloxycarbonyl-protected lysine, or Lys(2-Cl-Z). The unique properties of the 2-Cl-Z group, specifically its significant hydrophobicity and stability, introduce distinct challenges to standard reversed-phase HPLC (RP-HPLC) protocols. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate these challenges, ensuring robust and efficient purification.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the HPLC purification of Lys(2-Cl-Z)-containing peptides. Each issue is broken down by symptom, potential causes, and a systematic approach to diagnosis and resolution.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptom: Your target peptide peak is asymmetrical, exhibiting significant tailing (a long, shallow slope after the peak maximum) or fronting (the reverse). This leads to poor resolution and inaccurate quantification.

Potential Causes:

-

Secondary Ionic Interactions: The most common cause for peak tailing in peptide chromatography. Residual, un-capped silanol groups on the silica-based stationary phase are negatively charged at typical acidic pH ranges and can interact with positively charged residues on your peptide (like the unprotected N-terminus or Arg/His side chains), causing inconsistent retention.

-

Column Overload: Injecting too much crude peptide mass onto the column can saturate the stationary phase, leading to peak distortion.

-

Inappropriate Mobile Phase pH: If the mobile phase pH is not low enough, basic residues can exist in a mixed ionic state, leading to peak broadening.

-

Sample Solvent Mismatch: Dissolving the crude peptide in a solvent significantly stronger (i.e., higher organic content) than the initial mobile phase conditions can cause distorted peaks.

Diagnostic Steps & Solutions:

-

Verify Ion-Pairing Agent Concentration: The standard mobile phase additive for peptide purification is trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v) in both aqueous (Solvent A) and organic (Solvent B) phases. TFA serves two primary functions: it ensures a low pH (~2) to protonate the peptide and suppress silanol ionization, and its trifluoroacetate anion acts as an ion-pairing agent.[1] It forms a neutral complex with positive charges on the peptide, minimizing secondary interactions with the stationary phase.

-

Action: Ensure your mobile phases contain 0.1% TFA. If tailing persists, especially on older columns, the issue may be silanol activity. Using a high-purity silica column can allow for good peak shape even at lower TFA concentrations.[2]

-

-

Perform a Loading Study: To rule out column overload, systematically reduce the injection mass.

-

Action: Perform a series of injections, decreasing the amount of crude peptide by 50% for each run (e.g., 10 mg, 5 mg, 2.5 mg). If peak shape improves dramatically at lower loads, you have identified the column's approximate capacity for this specific crude mixture.

-

-

Check Sample Diluent: The sample should ideally be dissolved in the starting mobile phase condition (e.g., 95% Water/5% Acetonitrile with 0.1% TFA) or a weaker solvent like 100% water with 0.1% TFA.[3]

-

Action: If your peptide is dissolved in a high percentage of organic solvent or DMSO, dilute it with Solvent A before injection.

-

-

Consider Alternative Ion-Pairing Agents: For particularly stubborn separations, stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can increase retention and alter selectivity, sometimes improving resolution between closely eluting impurities.[4][5] However, be aware that these are less volatile and can be more difficult to remove from the final product and the HPLC system.

Issue 2: Low Resolution or Co-elution with Impurities

Symptom: The peak for your target Lys(2-Cl-Z) peptide is not baseline-resolved from adjacent impurity peaks, making it impossible to collect pure fractions.

Potential Causes:

-

Suboptimal Gradient Slope: A steep gradient may not provide enough time for the column to resolve components with similar hydrophobicity.

-

Incorrect Organic Modifier: While acetonitrile (ACN) is the most common organic modifier, its selectivity may not be suitable for all peptide separations.

-

Poor Method Development: The initial scouting gradient may not be appropriate for the specific hydrophobicity of your peptide. The 2-Cl-Z group adds significant hydrophobicity, causing later elution than an unprotected Lys residue.

-

Temperature Effects: Ambient temperature fluctuations can affect retention times and selectivity.

Diagnostic Steps & Solutions:

-

Optimize the Gradient (Gradient Focusing): This is the most powerful tool for improving resolution.

-

Action: First, run a broad "scouting" gradient (e.g., 5-95% ACN over 30 minutes) to determine the approximate ACN percentage at which your peptide elutes (%E). Then, design a new, shallower gradient centered around this value. For example, if your peptide elutes at 45% ACN, a new gradient of 35-55% ACN over 40 minutes will significantly improve resolution in that region.

-

-

Evaluate a Different Organic Solvent: Changing the organic component of the mobile phase can alter separation selectivity.

-

Action: Substitute acetonitrile with methanol or isopropanol in your mobile phase B. Isopropanol is a stronger solvent and particularly useful for very hydrophobic peptides.[2] Run the same gradient to see if the elution order or spacing of impurities changes favorably.

-

-

Control Column Temperature: Operating the column at an elevated, stable temperature (e.g., 40-60°C) can improve peak shape and change selectivity.

-

Action: Use a column heater to maintain a constant temperature. This reduces mobile phase viscosity, lowers backpressure, and can sharpen peaks for large or hydrophobic peptides.

-

-

Change the Stationary Phase: If gradient and solvent changes are insufficient, the column chemistry may not be suitable.

-

Action: Peptides can be separated based on differences in size, charge, or hydrophobicity.[6] While C18 is the workhorse, consider a C8 or C4 column for very hydrophobic peptides, which will reduce retention.[2] Alternatively, a phenyl-hexyl phase offers different selectivity through pi-pi interactions with aromatic residues.

-

Frequently Asked Questions (FAQs)

Q1: How stable is the Lys(2-Cl-Z) protecting group under standard RP-HPLC conditions?

A: The 2-Cl-Z group is a variant of the carboxybenzyl (Cbz) group and is generally stable to the acidic conditions (0.1% TFA, pH ~2) used in reversed-phase chromatography.[7] Unlike highly acid-labile groups (e.g., Boc), the 2-Cl-Z group requires strong acids like HF or HBr/TFA for cleavage, conditions which are not met in the HPLC mobile phase.[7][8] You should not expect significant deprotection of the 2-Cl-Z group during the purification run itself.

Q2: My Lys(2-Cl-Z) peptide is eluting much later than predicted. Why is this?

A: The 2-chlorobenzyl portion of the protecting group is highly aromatic and hydrophobic. This group significantly increases the overall hydrophobicity of the peptide, leading to stronger interaction with the C18 stationary phase and thus a longer retention time.[9][10] When planning your gradient, you must account for this added hydrophobicity. Peptides containing Lys(2-Cl-Z) will require a higher percentage of organic solvent for elution compared to their counterparts with an unprotected lysine residue.

Q3: What is the best starting point for developing a purification method for a novel Lys(2-Cl-Z) peptide?

A: A systematic approach is best.

-

Column: Start with a high-quality, end-capped C18 column (e.g., 5 µm particle size, 100-300 Å pore size).[2]

-

Mobile Phase:

-

Solvent A: 0.1% TFA in HPLC-grade water.

-

Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN).[11]

-

-

Scouting Gradient: Perform an initial analytical run with a broad linear gradient, such as 5% to 65% B over 30 minutes. This will establish the approximate elution time and overall complexity of the crude mixture.

-

Optimization: Based on the scouting run, design a focused, shallower preparative gradient as described in the troubleshooting section to maximize resolution around your target peptide.

Q4: Can I use formic acid (FA) instead of TFA as a mobile phase modifier?

A: Yes, but it comes with trade-offs. Formic acid (typically 0.1%) is a weaker acid and a less effective ion-pairing agent than TFA.[1]

-

Pros: It is much more compatible with mass spectrometry (MS) as it causes significantly less ion suppression.[12] If your HPLC is connected to an MS detector for fraction analysis, FA is often preferred.

-

Cons: You may observe broader peaks and poorer resolution compared to a TFA system, especially for basic peptides or on columns with high silanol activity.[1] Often, chromatograms run with FA will show earlier retention times and wider peaks than the same sample run with TFA.[1]

Visualizations & Protocols

Diagram: Troubleshooting Workflow for Poor Resolution

This decision tree illustrates a logical workflow for addressing common resolution problems during peptide purification.

Caption: A decision tree for systematically troubleshooting poor resolution in RP-HPLC.

Table: Mobile Phase Additives

This table summarizes the properties and primary use cases for common acidic modifiers in peptide purification.

| Additive | Typical Conc. | pKa | Ion-Pairing Strength | UV Cutoff | MS Compatibility | Primary Use Case |

| Trifluoroacetic Acid (TFA) | 0.1% | 0.5 | Strong | ~200 nm | Poor (Ion Suppression) | High-resolution purification with UV detection. |

| Formic Acid (FA) | 0.1% | 3.8 | Weak | ~210 nm | Excellent | Purification requiring MS detection.[12] |

| Heptafluorobutyric Acid (HFBA) | 0.1% | < 0 | Very Strong | ~210 nm | Very Poor | Difficult separations requiring enhanced retention.[4] |

Experimental Protocol: Generic Scouting Gradient

This protocol outlines a standard procedure for an initial analytical run to assess a crude peptide mixture containing Lys(2-Cl-Z).

Objective: To determine the approximate retention time of the target peptide and identify the complexity of the crude sample.

Materials:

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm, 120 Å)

-

Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water

-

Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile

-

Crude peptide, dissolved at ~1 mg/mL in Mobile Phase A or water.

Procedure:

-

System Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 10 column volumes or until a stable baseline is achieved.

-

Sample Injection: Inject 10-20 µL of the dissolved crude peptide sample.

-

Gradient Elution: Run the following linear gradient at a flow rate appropriate for the column diameter (e.g., 1.0 mL/min for 4.6 mm ID).

Time (min) % Mobile Phase B 0.0 5 30.0 65 32.0 95 35.0 95 35.1 5 | 40.0 | 5 |

-

Data Analysis: Monitor the chromatogram at 214 nm and 280 nm. Identify the retention time (%B) of the major peak, which is likely your target peptide. Use this information to design a focused preparative gradient.

References

- Advanced Chromatography Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC.

-

Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. In: The Nucleus, vol 2007. Humana Press. Available at: [Link]

-

Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. Retrieved from [Link]

-

Tripet, B., et al. (2007). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Journal of Chromatography A, 1141(2), 214-233. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

-

ResearchGate. (2025). How to Improve Retention and Purification of a Hydrophilic Peptide on a C18 Prep Column? Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1169 - Removal of 2-Cl-Z. Retrieved from [Link]

-

ResearchGate. (2015). Trifluoroacetic acid (TFA) or formic acid in solid phase extraction prior to ESI-LC-MS analysis? Retrieved from [Link]

-

Waters Corporation. (n.d.). Peptide Isolation – Method Development Considerations. Retrieved from [Link]

-

Papakyriakou, A., et al. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Chemistry, 2(4), 936-948. Available at: [Link]

-

Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Retrieved from [Link]

-

Fountain, K. J., et al. (2003). Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology. Journal of Biomolecular Techniques, 14(2), 103–113. Available at: [Link]

-

Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

-

Shiraishi, Y., et al. (2026). Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. Journal of the American Chemical Society. Available at: [Link]

- Aguilar, M. I. (Ed.). (2003). HPLC of Peptides and Proteins: Methods and Protocols. Humana Press.

-

Biotage. (2023). How to choose an ion pairing agent to improve your peptide purification. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Prediction of peptides retention behavior in reversed-phase liquid chromatography based on their hydrophobicity. Journal of Chromatography A, 1218(40), 7136-7145. Available at: [Link]

-

Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

-

Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Retrieved from [Link]

-

Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Retrieved from [Link]

-

Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Retrieved from [Link]

-

Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]

-

ResearchGate. (2025). Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: Hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location. Retrieved from [Link]

Sources

- 1. Optimization of Reversed-Phase Peptide Liquid Chromatography Ultraviolet Mass Spectrometry Analyses Using an Automated Blending Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. hplc.eu [hplc.eu]

- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 4. biotage.com [biotage.com]

- 5. welch-us.com [welch-us.com]

- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. tdcommons.org [tdcommons.org]

- 9. Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N- and C-termini of peptides are dramatically affected by the end-groups and location - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Prediction of peptides retention behavior in reversed‐phase liquid chromatography based on their hydrophobicity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. agilent.com [agilent.com]

- 12. researchgate.net [researchgate.net]

Technical Support Center: Preventing Racemization of Lysine During Peptide Synthesis

Welcome to the technical support center. As Senior Application Scientists, we understand that maintaining the stereochemical integrity of your peptides is paramount to your research. Racemization, the conversion of a chiral amino acid into an equal mixture of its L- and D-enantiomers, is a persistent challenge in solid-phase peptide synthesis (SPPS). This guide provides in-depth troubleshooting advice and answers to frequently asked questions specifically focused on preventing the racemization of lysine residues.

Troubleshooting Guide

This section addresses specific problems you may encounter during your synthesis, providing direct causes and actionable solutions.

Q1: I'm observing a significant peak corresponding to D-Lysine in my final peptide analysis. What are the most likely causes during the coupling step?

A1: Significant D-Lysine incorporation is almost always traced back to the conditions used during the carboxyl group activation and coupling steps. The primary mechanism involves the formation of a planar oxazolone intermediate, which is susceptible to protonation from either side, leading to loss of stereochemistry.[1]

Here are the most common culprits and their solutions:

-

Inappropriate Coupling Reagent/Additive Combination:

-

Cause: Using carbodiimide reagents like DIC or DCC without a racemization-suppressing additive is a major cause of epimerization. These reagents form a highly reactive O-acylisourea intermediate that can rapidly cyclize to form the problematic oxazolone.

-

Solution: Always use an additive. The classic choice is 1-hydroxybenzotriazole (HOBt), but newer, more effective additives like ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) provide excellent results with lower risk, as they are not explosive.[2] Uronium/aminium salt-based reagents such as HBTU, HATU, or COMU inherently contain a HOBt or HOAt moiety (or their equivalent) but still benefit from the presence of an additional equivalent of additive to ensure the reaction pathway favors the formation of a less racemization-prone active ester over the oxazolone.[3]

-

-

Incorrect Choice of Base:

-

Cause: The base used to neutralize the protonated amine and facilitate the reaction can also abstract the α-proton from the activated amino acid, leading directly to racemization. Strong and sterically unhindered bases like diisopropylethylamine (DIPEA) are particularly problematic.

-

Solution: Switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a weaker base that often reduces racemization.[3] For particularly sensitive couplings, a highly hindered base like 2,4,6-collidine (TMP) is an excellent choice as it is less capable of abstracting the α-proton.[3][4]

-

-

Excessive Coupling Time or Temperature:

-

Cause: The longer the carboxyl group remains activated, the higher the chance of racemization. This is especially true at elevated temperatures, which accelerate the rate of oxazolone formation.

-

Solution: Optimize your coupling time; do not let reactions run unnecessarily long. If using microwave-assisted SPPS, consider reducing the temperature for the lysine coupling step. For many sensitive amino acids, lowering the temperature from a standard 80°C to 50°C can significantly limit racemization.[5]

-

Troubleshooting Workflow for Lysine Racemization

This diagram outlines a logical sequence for identifying and resolving the source of racemization.

Q2: My lysine residue seems to be racemizing even with standard protocols. Could the protecting groups be the issue?

A2: This is a perceptive question. While the side-chain protecting group of lysine (e.g., Boc, Z) is not directly involved in the α-carbon racemization mechanism, the N-terminal protecting group of the lysine being coupled is critically important.[6][7]

-

N-terminal Protecting Group: The standard urethane-based protecting groups used in modern SPPS (Fmoc and Boc) are excellent at suppressing racemization. The oxygen atom in the urethane carbonyl is less nucleophilic than in an amide carbonyl, which significantly slows down the rate of oxazolone formation.[8] If you were using an older, acyl-type protecting group (like Benzoyl), the risk would be much higher. It is highly unlikely that a standard Fmoc or Boc group is the cause.

-

Side-Chain Protecting Group: The primary role of the ε-amino protecting group (e.g., Fmoc-Lys(Boc)-OH) is to prevent branching by ensuring only the α-amino group is available for the next coupling.[7] Its influence on racemization is indirect. If the side-chain protecting group were to be prematurely cleaved, it would expose the ε-amino group, but this would lead to branched impurities, not directly to racemization of the α-carbon.

Therefore, if you are using standard Fmoc-Lys(Boc)-OH or a similar derivative, the protecting groups are almost certainly not the root cause of your racemization issue. You should refocus your investigation on the coupling reagents, base, and reaction conditions as described in Q1.

Q3: How can I accurately quantify the level of lysine racemization in my sample?

A3: Accurate quantification is essential for troubleshooting and quality control. Visual inspection of a standard HPLC chromatogram is insufficient. You need a method that can resolve the L- and D-isomers.

-

Peptide Hydrolysis: First, the peptide must be completely hydrolyzed back to its constituent amino acids. A common method is acid hydrolysis using 6 N HCl at ~110°C for 24 hours. However, be aware that the hydrolysis process itself can induce a low level of racemization. A more advanced technique uses deuterated acid (6N DCl/D₂O), which allows for the differentiation between synthesis-related racemization and hydrolysis-induced racemization by mass spectrometry.[9]

-

Chiral Analysis: After hydrolysis, the amino acid mixture is analyzed using a chiral separation technique.

-

Gas Chromatography (GC): This is a highly accurate and sensitive method. The amino acids are first derivatized to make them volatile (e.g., as pentafluoropropionyl amino acid isopropyl esters) and then separated on a chiral GC column (e.g., Chirasil-Val).[9]

-

Capillary Electrophoresis (CE): CE with a suitable chiral selector in the running buffer (like 18-crown-6-tetracarboxylic acid) can provide excellent separation of all optical isomers of a peptide without the need for hydrolysis, or of the hydrolyzed amino acids.[10] This method can be extremely sensitive, with detection limits as low as 0.05%.[10]

-

HPLC: Chiral HPLC columns are available, or the amino acids can be derivatized with a chiral reagent (e.g., Marfey's reagent) and then separated on a standard reverse-phase column.

-

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of amino acid racemization during peptide synthesis?

A1: The dominant mechanism for racemization during peptide bond formation is through the formation of a 5(4H)-oxazolone (also known as an azlactone).

-

Activation: The carboxyl group of the N-protected amino acid is activated by a coupling reagent.

-

Cyclization: The carbonyl oxygen of the N-terminal protecting group attacks the activated carboxyl group, forming a cyclic oxazolone intermediate. This step is much faster for acyl-type protecting groups than for urethane-type (Fmoc, Boc) groups.[8]

-

Enolization: In the presence of a base, the oxazolone readily loses its proton at the α-carbon (C4 position), forming a planar, achiral enolate intermediate.

-

Reprotonation: The enolate can be reprotonated from either face, leading to a mixture of L- and D-isomers. This scrambled oxazolone then reacts with the amine component of the growing peptide chain.

Q2: Which coupling reagents are best for minimizing racemization?

A2: The choice of coupling reagent is critical. Modern uronium/aminium and phosphonium salt reagents, when used with an additive, generally offer the best balance of high coupling efficiency and low racemization.

| Reagent Class | Examples | Racemization Risk | Recommended Additive | Notes |

| Carbodiimides | DIC, DCC, EDC | High (if used alone) | Oxyma , HOBt, HOAt | DIC is preferred for SPPS as its urea byproduct is soluble. Always use with an additive. |

| Uronium/Aminium | HBTU, TBTU, HATU, COMU | Low to Moderate | Oxyma , HOAt | These are the workhorses of modern SPPS. HATU is highly efficient but can be more expensive. COMU shows excellent performance in suppressing racemization.[2][3] |

| Phosphonium | PyBOP, PyAOP | Low to Moderate | None required (contains moiety) | PyBOP is a reliable reagent. Avoid using excess as it can lead to side reactions.[2] |

| Halophosphonium | PyBrOP | High | Not applicable | This is a very high-reactivity reagent, useful for hindered couplings, but it carries a significant risk of racemization and should be avoided for standard couplings.[2] |

Q3: What role do additives like HOBt and Oxyma play?

A3: Additives like HOBt, HOAt, and Oxyma are acidic molecules that act as "racemization suppressors." When mixed with a coupling reagent like DIC, they rapidly form an active ester (e.g., an OBt ester). This active ester is stable enough to resist cyclization into an oxazolone but reactive enough to couple efficiently with the incoming amine.[4] Essentially, they provide a safer, alternative reaction pathway that outcompetes the racemization pathway.[1][2] Oxyma is now often preferred over HOBt due to its higher reactivity and non-explosive nature.[2]

Q4: How does the choice of base influence racemization?

A4: The base is a key factor because it can directly cause racemization by abstracting the acidic α-proton from the activated amino acid or the oxazolone intermediate. The ideal base for peptide coupling should be strong enough to deprotonate the ammonium salt of the incoming amino group but not so strong or unhindered that it readily abstracts the α-proton.

| Base | pKa (approx.) | Steric Hindrance | Racemization Potential | Recommendation |

| DIPEA | 10.1 | Moderate | High | Avoid for sensitive couplings. Its high basicity is a significant risk factor. |

| NMM | 7.38 | Low | Moderate | A good alternative to DIPEA; its lower basicity reduces racemization.[3] |

| TMP (Collidine) | 7.43 | High | Low | Recommended. Its high steric bulk makes it a poor α-proton abstractor, minimizing racemization.[3][4] |

| DMP | 6.7 (approx.) | High | Low | Recommended. Similar to TMP, it is a sterically hindered base that performs well.[3] |

References

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Retrieved from [Link]

-

Collins, J. M., Porter, K. A., Singh, S. K., & Van Vrane, M. G. (2014). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Request PDF. Retrieved from [Link]

-

Ismail, M. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Open Access Pub. Retrieved from [Link]

-

Luxembourg Bio Technologies. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies. Retrieved from [Link]

-

Ried, M., Schirmeister, T., & Schmuck, C. (2001). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. bachem.com [bachem.com]

- 3. luxembourg-bio.com [luxembourg-bio.com]

- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 5. researchgate.net [researchgate.net]

- 6. openaccesspub.org [openaccesspub.org]

- 7. peptide.com [peptide.com]

- 8. Thieme E-Books & E-Journals [thieme-connect.de]

- 9. cat-online.com [cat-online.com]

- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Mass Spectrometry Analysis of Peptides with Residual 2-Cl-Z Group

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the mass spectrometry analysis of peptides containing a residual 2-chlorobenzyloxycarbonyl (2-Cl-Z) protecting group. The presence of this group, often due to incomplete deprotection, can introduce complexities in mass spectra interpretation. This resource is designed to help you navigate these challenges effectively.

Introduction to the 2-Cl-Z Group in Peptide Analysis